methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate
Description
Methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate is a complex heterocyclic compound featuring a furan-2-carboxylate core substituted with a methyl group at position 5 and a cyclopenta[c]chromenyl moiety linked via an oxymethyl bridge.
The ester and chromen groups imply possible applications in drug design, leveraging hydrogen-bonding interactions for crystal engineering or biological targeting . Structural characterization of such molecules typically employs X-ray crystallography refined using programs like SHELXL, which is widely utilized for small-molecule analysis .
Properties
IUPAC Name |
methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11-7-16(25-10-13-9-18(21(23)24-3)26-12(13)2)19-14-5-4-6-15(14)20(22)27-17(19)8-11/h7-9H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNRIWOMSAJQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=C(OC(=C4)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate (CAS Number: 376378-34-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a furan ring and a cyclopenta[c]chromene moiety, which are known to contribute to various biological activities. The molecular formula is C₁₈H₁₈O₅, with a molecular weight of approximately 318.34 g/mol. The presence of functional groups such as carboxylates and ketones suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound using various cancer cell lines. The compound was tested against the MCF-7 breast cancer cell line using the MTT assay, which measures cell viability.
Table 1: Anticancer Activity Against MCF-7 Cell Line
The results indicate that the compound exhibits significant cytotoxicity, comparable to standard chemotherapeutic agents like Doxorubicin.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : By disrupting the cell cycle, the compound effectively reduces the proliferation rate of cancer cells.
- Modulation of Signaling Pathways : It may influence key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with methyl 5-methyl... resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 330.4 g/mol. The structural characteristics of this compound allow it to interact with biological systems in diverse ways, making it a subject of interest for researchers.
Anticancer Properties
Research has indicated that derivatives of furan compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate has been studied for its potential to inhibit cell proliferation in cancer models, particularly HeLa and HepG2 cell lines. These studies suggest that the compound may induce apoptosis or inhibit tumor growth through various mechanisms.
Anti-inflammatory Effects
Compounds containing furan moieties have been documented for their anti-inflammatory properties. The aforementioned compound may exhibit similar effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research indicates that certain derivatives have shown promise in reducing inflammation comparable to standard anti-inflammatory drugs.
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available furan derivatives or chromene precursors. The methodologies often include:
- Formation of Furan Derivatives : Utilizing furfuryl alcohol as a precursor.
- Oxidation Reactions : To introduce functional groups that enhance biological activity.
- Esterification : To form the final ester compound which exhibits enhanced solubility and bioavailability.
Case Study 1: Anticancer Activity
A study conducted by Phutdhawong et al. evaluated the cytotoxic effects of various furan derivatives on cancer cell lines, revealing that modified furan compounds exhibited IC50 values indicating potent activity against HeLa cells . This suggests that methyl 5-methyl-4-[...]-furan derivatives could be further optimized for anticancer drug development.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory properties of similar compounds were assessed using in vitro assays measuring cytokine levels in response to inflammatory stimuli . Results indicated significant inhibition of TNF-alpha production, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of polycyclic ethers and ester derivatives. Key analogues include:
Key Observations :
Physicochemical Properties
Hypothetical data based on analogous compounds:
Analysis :
Reactivity and Stability
- Ester Hydrolysis : The methyl ester group is susceptible to alkaline hydrolysis, analogous to ethyl esters in cyclopentanecarboxylates .
- Oxidative Stability: The chromen system’s conjugated ketone may confer resistance to oxidation compared to non-aromatic ketones.
Research Findings and Methodologies
- Structural Analysis : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving complex heterocycles .
- Synthetic Routes : Analogous to the cyclopentanecarboxylate synthesis in , the target compound may involve esterification and oxidative cyclization steps.
- Hydrogen-Bonding Networks : Graph set analysis (as in ) could decode its supramolecular architecture, critical for crystallization and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
